molecular formula C15H24O6Pr B082262 Tris(pentane-2,4-dionato-O,O')praseodymium CAS No. 14553-09-4

Tris(pentane-2,4-dionato-O,O')praseodymium

Cat. No. B082262
CAS RN: 14553-09-4
M. Wt: 441.25 g/mol
InChI Key: GJBVHFHGJITKDR-LNTINUHCSA-N
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Description

Tris(pentane-2,4-dionato-O,O’)praseodymium is a complex compound. It is similar to other tris(pentane-2,4-dionato-O,O’) metal complexes, such as those of gallium , iridium , and rhodium , which consist of a central metal atom surrounded by three pentane-2,4-dionate ligands .


Synthesis Analysis

The synthesis of similar tris(pentane-2,4-dionato-O,O’) metal complexes involves the reaction of the metal with 2,4-pentanedione (also known as acetylacetone) in the presence of a base . The base deprotonates the 2,4-pentanedione, forming a bidentate ligand that can bond to the metal atom .


Molecular Structure Analysis

The molecular structure of tris(pentane-2,4-dionato-O,O’)praseodymium is likely to be similar to that of other tris(pentane-2,4-dionato-O,O’) metal complexes. For example, in tris(3-chloro-pentane-2,4-dionato-κ(2)O,O’)iron(III), the iron(III) cation is coordinated by six oxygen atoms from three 3-chloro-pentane-2,4-dionate ligands in a slightly distorted octahedral environment .

Scientific Research Applications

Supercritical Fluid Applications

Studies have explored the solubility of tris(pentane-2,4-dionato) chromium(III) in supercritical carbon dioxide (SC-CO2) with organic modifiers. This research demonstrates the potential for using similar tris(β-diketonato) complexes in supercritical fluid applications, suggesting avenues for the use of Tris(pentane-2,4-dionato-O,O')praseodymium in enhancing solubility and reaction conditions in supercritical CO2, a solvent known for its environmental benefits and efficiency in chemical processes (Ohashi et al., 2006).

Hydrogen-Bonding Studies

The hydrogen-bond formation capabilities of tris(β-diketonato) complexes with chlorinated phenols have been thoroughly investigated, showing these complexes' roles in forming hydrogen-bonded complexes. Such studies highlight the potential of this compound in elucidating hydrogen bonding phenomena and designing new materials with specific interaction capabilities (Khan & Imura, 2000).

Photophysical and Electrochemical Studies

Research on heteroleptic anthryl-substituted β-ketoenolates of rhodium(III) and iridium(III) reveals the intricate interplay between fluorophore-metal interactions, photophysical, and electrochemical behaviors. These insights suggest that this compound could be explored for its photophysical properties and potential applications in developing new optical materials, sensors, or catalysts (Carano et al., 2002).

Luminescence Sensing

Tris(β-diketonato)lanthanides have been characterized as luminescent sensing probes for biologically significant substrates like glutamic acid and aspartic acid. This suggests potential applications for this compound in the field of luminescence sensing, particularly for detecting and studying neurotransmitters and other biological molecules (Tsukube et al., 2009).

Green Synthesis and Chemical Transformations

The green synthesis of chalcones and their derivatives using polyethylene glycol 400 catalyzed by boric acid highlights a sustainable approach to chemical synthesis. This research opens avenues for using this compound in environmentally friendly synthesis processes and as a catalyst for organic transformations (Dong et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tris(pentane-2,4-dionato-O,O')praseodymium involves the reaction of praseodymium oxide with pentane-2,4-dione in the presence of a base followed by further reaction with pentane-2,4-dione to form the final product.", "Starting Materials": [ "Praseodymium oxide", "Pentane-2,4-dione", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve praseodymium oxide in a suitable solvent such as ethanol or methanol.", "Step 2: Add pentane-2,4-dione to the solution and stir at room temperature for several hours.", "Step 3: Add a base such as sodium hydroxide to the solution and stir for several more hours.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Concentrate the solution to obtain the desired product, Tris(pentane-2,4-dionato-O,O')praseodymium." ] }

CAS RN

14553-09-4

Molecular Formula

C15H24O6Pr

Molecular Weight

441.25 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;praseodymium

InChI

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

GJBVHFHGJITKDR-LNTINUHCSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr]

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr]

Other CAS RN

14553-09-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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